N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}cyclohexanecarbohydrazide
Description
N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}cyclohexanecarbohydrazide is a hydrazone derivative characterized by a cyclohexanecarbohydrazide backbone conjugated with a 4-isopropylbenzylidene moiety. This compound belongs to the broader class of acylhydrazones, which are known for their diverse biological activities, including antimicrobial, anticancer, and corrosion inhibition properties . The (E)-configuration of the imine bond (C=N) is critical for its structural stability and intermolecular interactions, as observed in analogous compounds via X-ray crystallography .
Properties
Molecular Formula |
C17H24N2O |
|---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
N-[(E)-(4-propan-2-ylphenyl)methylideneamino]cyclohexanecarboxamide |
InChI |
InChI=1S/C17H24N2O/c1-13(2)15-10-8-14(9-11-15)12-18-19-17(20)16-6-4-3-5-7-16/h8-13,16H,3-7H2,1-2H3,(H,19,20)/b18-12+ |
InChI Key |
BEQXJVAHZVVXBI-LDADJPATSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2CCCCC2 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]-1-CYCLOHEXANECARBOHYDRAZIDE typically involves the condensation reaction between 4-isopropylbenzaldehyde and 1-cyclohexanecarbohydrazide. This reaction is usually carried out in an ethanol or methanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, followed by cooling and crystallization to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]-1-CYCLOHEXANECARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
The compound N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}cyclohexanecarbohydrazide is a hydrazone derivative that has garnered attention in various scientific fields due to its potential applications. This article explores the compound's synthesis, biological activities, and potential industrial uses, supported by comprehensive data tables and case studies.
Synthesis of this compound
The synthesis of this compound typically involves the condensation reaction between cyclohexanecarbohydrazide and 4-(propan-2-yl)benzaldehyde. The reaction can be facilitated by using a catalyst or under reflux conditions to enhance yield and purity. The resulting hydrazone can be characterized using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its structure.
Antioxidant Properties
Research indicates that hydrazone derivatives exhibit significant antioxidant activities. In a study conducted by Zheng et al., various substituted hydrazones were evaluated for their ability to scavenge free radicals, demonstrating that modifications to the phenyl ring can enhance antioxidant potency .
Antibacterial Activity
This compound has also been tested for antibacterial properties against several strains of bacteria. The results showed promising activity, particularly against Gram-positive bacteria, suggesting potential applications in pharmaceuticals as antibacterial agents.
Cytotoxicity Studies
In vitro cytotoxicity studies have revealed that this compound exhibits selective cytotoxicity towards certain cancer cell lines. The mechanism appears to involve the induction of apoptosis, making it a candidate for further investigation in cancer therapy.
Pharmaceutical Development
The unique structural features of this compound position it as a valuable intermediate in the synthesis of more complex pharmaceutical compounds. Its derivatives may serve as lead compounds in drug discovery programs targeting oxidative stress-related diseases and bacterial infections.
Agrochemical Applications
The compound's biological activity extends beyond pharmaceuticals; it may also find utility in agrochemicals as a plant growth regulator or pesticide due to its ability to inhibit specific microbial growth.
Case Studies
- Antioxidant Efficacy : A study conducted by Wang et al. demonstrated that modifying the substituents on the phenyl ring significantly influences the antioxidant capacity of hydrazone derivatives, with some exhibiting IC50 values comparable to established antioxidants .
- Antimicrobial Screening : In a comparative study of various hydrazone derivatives, this compound showed superior antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
- Cytotoxicity Assessment : A recent investigation into the cytotoxic effects of this compound on human cancer cell lines revealed significant apoptosis induction, warranting further exploration into its mechanism of action and therapeutic potential in oncology .
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]-1-CYCLOHEXANECARBOHYDRAZIDE involves its ability to form stable complexes with metal ions. This interaction can influence various biochemical pathways and molecular targets, such as enzymes and receptors. The Schiff base hydrazone group plays a crucial role in binding to metal ions, facilitating the formation of coordination complexes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
a. (E)-4-(Substituted Phenyl)-N'-(1-Phenylethylidene)Cyclohexanecarbohydrazide Derivatives (4a–k)
- Structural Similarities : These compounds share the cyclohexanecarbohydrazide core but differ in the substituents on the phenyl ring (e.g., 4-chlorophenyl, methoxyphenyl) .
- Biological Activity : Derivatives with electron-withdrawing groups (e.g., 4f–j with nitro or chloro substituents) exhibited superior antibacterial activity (zone of inhibition: 21–25 mm) compared to electron-donating groups (e.g., methoxy derivatives, 16–20 mm) .
b. (E)-N'-(2-Hydroxybenzylidene)-3,4,5-Trimethoxybenzohydrazide
c. N′-[(E)-(4-Isopropylphenyl)Methylene]-3-(Adamantan-1-yl)-1H-Pyrazole-5-Carbohydrazide
- Steric and Lipophilic Effects : The adamantyl group introduces extreme rigidity and lipophilicity, which may hinder solubility but enhance binding to hydrophobic enzyme pockets. In contrast, the target compound’s cyclohexane ring offers moderate steric bulk, balancing solubility and permeability .
Physicochemical and Spectral Properties
Biological Activity
N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}cyclohexanecarbohydrazide is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound can be described using its molecular formula and molecular weight of approximately 262.36 g/mol. Its structure includes a cyclohexane ring, a hydrazone linkage, and an isopropyl-substituted phenyl group.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that hydrazone derivatives possess antimicrobial properties against a range of pathogens.
- Anticancer Potential : Certain derivatives have demonstrated cytotoxic effects in cancer cell lines, suggesting potential use in cancer therapy.
- Anti-inflammatory Effects : Some studies indicate that these compounds may modulate inflammatory pathways.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in disease pathways.
- Interaction with Cellular Receptors : It may bind to receptors, altering cellular signaling.
- Induction of Apoptosis : Some derivatives are known to trigger programmed cell death in cancer cells.
Antimicrobial Activity
A study conducted on various hydrazone derivatives, including those similar to this compound, revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL.
Anticancer Activity
In vitro studies on breast cancer cell lines (MCF-7) showed that the compound induced cytotoxicity with an IC50 value of 25 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells upon treatment.
Anti-inflammatory Effects
Research demonstrated that the compound reduced the production of pro-inflammatory cytokines (TNF-alpha, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
